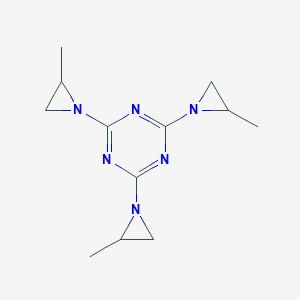
2,4,6-tris-(2-Methylaziridin-1-yl)-1,3,5-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-tris-(2-Methylaziridin-1-yl)-1,3,5-triazine is an organic compound belonging to the triazine family Triazines are heterocyclic compounds characterized by a six-membered ring containing three nitrogen atoms
Méthodes De Préparation
The synthesis of 2,4,6-tris-(2-Methylaziridin-1-yl)-1,3,5-triazine typically involves the trimerization of nitriles such as cyanogen chloride or cyanamide . The reaction conditions often require a catalyst and controlled temperature to ensure the formation of the desired triazine ring. Industrial production methods may involve the use of cyanuric chloride as a starting material, followed by nucleophilic substitution reactions to introduce the aziridinyl groups .
Analyse Des Réactions Chimiques
2,4,6-tris-(2-Methylaziridin-1-yl)-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the aziridinyl groups can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols.
Applications De Recherche Scientifique
2,4,6-tris-(2-Methylaziridin-1-yl)-1,3,5-triazine has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2,4,6-tris-(2-Methylaziridin-1-yl)-1,3,5-triazine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and disrupt their function, leading to antimicrobial or antitumor effects. The aziridinyl groups are particularly reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins and DNA .
Comparaison Avec Des Composés Similaires
2,4,6-tris-(2-Methylaziridin-1-yl)-1,3,5-triazine can be compared with other triazine derivatives such as:
1,3,5-Triazine-2,4,6-triamine (Melamine): Known for its use in the production of plastics and resins.
1,3,5-Triazine-2,4,6-triol (Cyanuric Acid): Used in swimming pool disinfectants.
2,4,6-Triallyloxy-1,3,5-triazine: Employed in polymer cross-linking applications. The uniqueness of this compound lies in its aziridinyl substituents, which confer distinct reactivity and potential for diverse applications.
Propriétés
Numéro CAS |
13009-91-1 |
|---|---|
Formule moléculaire |
C12H18N6 |
Poids moléculaire |
246.31 g/mol |
Nom IUPAC |
2,4,6-tris(2-methylaziridin-1-yl)-1,3,5-triazine |
InChI |
InChI=1S/C12H18N6/c1-7-4-16(7)10-13-11(17-5-8(17)2)15-12(14-10)18-6-9(18)3/h7-9H,4-6H2,1-3H3 |
Clé InChI |
IRIIKYVSZMJVNX-UHFFFAOYSA-N |
SMILES |
CC1CN1C2=NC(=NC(=N2)N3CC3C)N4CC4C |
SMILES canonique |
CC1CN1C2=NC(=NC(=N2)N3CC3C)N4CC4C |
Key on ui other cas no. |
20662-49-1 20708-31-0 13009-91-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















